molecular formula C25H21N5O4 B2639530 3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031624-86-8

3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2639530
CAS No.: 1031624-86-8
M. Wt: 455.474
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Description

Electronic Effects

The electron-donating methoxy groups increase aromatic ring electron density, strengthening π-π interactions with target proteins. In triazoloquinazoline-based antihypertensives, methoxy substitutions improved binding to adrenergic receptors by 3-fold compared to unsubstituted analogs.

Steric Complementarity

The 2-methoxyphenylmethyl group adopts a bent conformation that fills hydrophobic subpockets in enzyme active sites. Molecular docking studies of analogous triazoloquinazolines show methoxy groups forming van der Waals contacts with residues like Leu273 in EGFR.

Solubility Modulation

Methoxy groups balance lipophilicity (clogP reduction ≈ 0.8 per group) while maintaining membrane permeability. This aligns with optimization strategies for CNS-active triazoloquinazolines, where calculated polar surface area <90 Ų ensured blood-brain barrier penetration.

Carboxamide Functionalization for Improved Pharmacokinetic Properties

The N-[(2-methoxyphenyl)methyl]carboxamide moiety at position 8 addresses two key pharmacokinetic challenges:

Metabolic Stability

Carboxamides resist first-pass metabolism compared to esters or ketones. In vitro microsomal studies of triazoloquinazoline derivatives show carboxamide analogs exhibiting ≥60% remaining parent compound after 1 hr incubation, versus <20% for ester analogs.

Solubility Enhancement

The ionizable carboxamide (predicted pKa ≈ 3.5) improves aqueous solubility at physiological pH. Quantum mechanical calculations for similar compounds estimate a 4.2 mg/mL solubility boost versus non-ionizable groups.

Target Selectivity

Molecular dynamics simulations reveal the carboxamide’s benzyl group occupying a selectivity pocket in kinases. For example, in EGFR inhibitors, this moiety reduced off-target binding to HER2 by 87% while maintaining EGFR potency.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O4/c1-33-18-10-7-15(8-11-18)22-23-27-25(32)19-12-9-16(13-20(19)30(23)29-28-22)24(31)26-14-17-5-3-4-6-21(17)34-2/h3-13,29H,14H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNWYVQZFUXAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.

    Quinazoline Core Construction: The quinazoline core is synthesized through a series of condensation reactions involving anthranilic acid derivatives and formamide.

    Attachment of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound under consideration has shown potential against various bacterial strains. For instance:

  • Mechanism of Action : Triazoles interfere with the synthesis of nucleic acids in microorganisms, leading to cell death.
  • Case Studies : In vitro studies have demonstrated that certain triazole derivatives possess Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

Triazole derivatives are increasingly recognized for their anticancer potential:

  • Mechanism : They may inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in tumor cells.
  • Research Findings : A study highlighted the synthesis of triazoloquinazoline compounds that exhibited cytotoxic effects on various cancer cell lines. The compound's structure allows for interaction with multiple biological targets, enhancing its therapeutic efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of triazole compounds:

  • Functional Groups : The presence of methoxy groups on the phenyl rings enhances lipophilicity and bioavailability.
  • Modifications : Substituting different functional groups can significantly alter biological activity. For example, introducing electron-withdrawing groups has been shown to improve antibacterial potency .

Comparative Analysis of Triazole Derivatives

Compound NameActivity TypeMIC (μg/mL)Reference
Compound AAntibacterial0.25
Compound BAnticancer10
Compound CAntifungal0.5

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation in tissues. The exact molecular pathways involved depend on the specific biological context and the targets of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs and their distinguishing features are summarized below:

Compound Name / ID Core Structure Substituents Key Properties (logP, MW, H-bonding) Reference
3-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide Triazoloquinazoline 3-methoxyphenyl (position 3); 3-methoxyphenylmethyl (position 8) logP: ~2.5; MW: 485.5; H-bond acceptors: 9
N-[(3,4-Dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide Triazoloquinazoline 3,4-dimethoxyphenylmethyl (position 8) logP: 2.58; MW: 485.5; Polar surface area: 97.4 Ų
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole Chloro (position 5); phenyl and cyano groups logP: ~3.0; MW: 403.1; H-bond donors: 1
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one Imidazoquinazoline 4-chlorophenyl (position 3a); thioxo group (position 1) N/A

Key Findings

Substituent Effects on Lipophilicity :

  • The target compound’s logP (~2.5–2.6) is lower than pyrazole analogs (logP ~3.0) due to its polar carboxamide and methoxy groups .
  • 3,4-Dimethoxyphenylmethyl substitution (logP 2.58) slightly increases lipophilicity compared to the 2-methoxyphenylmethyl variant .

Hydrogen-Bonding Capacity: The carboxamide group in triazoloquinazolines provides 2 H-bond donors and 9 acceptors, superior to pyrazole derivatives (e.g., compound 3a: 1 donor, 6 acceptors) .

Synthetic Accessibility :

  • Triazoloquinazolines are synthesized via cyclocondensation or coupling reactions (e.g., EDCI/HOBt-mediated amidation), similar to pyrazole carboxamides .
  • Substituent diversity (e.g., methoxy vs. chloro) is achieved by modifying aryl halides or using pre-functionalized building blocks .

Steric hindrance from bulky substituents (e.g., 3,4-dimethoxyphenylmethyl) may reduce binding affinity in constrained active sites .

Research Implications and Gaps

  • Further studies should evaluate its potency against specific targets (e.g., EGFR or VEGFR).
  • SAR Insights : Positional isomerism (2- vs. 3-methoxyphenyl) and substituent bulk significantly impact solubility and target engagement, warranting systematic structure-activity relationship (SAR) studies .

Biological Activity

The compound 3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Structure and Synthesis

The compound features a complex structure characterized by a triazoloquinazoline core. The synthesis typically involves multi-step reactions that may include cyclization and functionalization of aromatic rings. Research indicates that various synthetic pathways can yield derivatives with enhanced biological activity.

Biological Activity Overview

The biological activities of this compound are primarily categorized into the following areas:

1. Anticancer Activity

Studies have demonstrated that compounds containing the triazoloquinazoline scaffold exhibit significant anticancer properties. In vitro tests on various cancer cell lines (e.g., MCF-7 and HEPG-2) have shown that these compounds can inhibit cell proliferation and induce apoptosis. For instance, derivatives of triazoloquinazolines have been reported to exhibit IC50 values comparable to standard chemotherapeutic agents .

2. Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against several pathogenic bacteria and fungi. In vitro studies indicate that it possesses potent activity against strains such as Candida albicans and Staphylococcus aureus, with some derivatives showing higher potency than conventional antibiotics .

3. Anti-inflammatory Effects

Research suggests that triazoloquinazolines may also exhibit anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

4. Antioxidant Activity

The antioxidant potential of this compound has been explored, with findings indicating that it can scavenge free radicals effectively. This property is particularly relevant for preventing oxidative stress-related diseases .

The mechanisms underlying the biological activities of 3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins.
  • Antimicrobial Mechanisms : The compound disrupts bacterial cell membranes and interferes with metabolic processes.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Anticancer Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM), indicating strong anticancer potential.
  • Antimicrobial Testing : In a comparative study against Candida species, derivatives showed minimum inhibitory concentrations (MICs) lower than those of standard antifungal drugs like fluconazole.
  • Anti-inflammatory Assessment : In vivo studies on animal models indicated that the compound significantly reduced paw edema in a carrageenan-induced inflammation model.

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